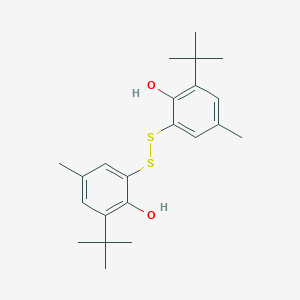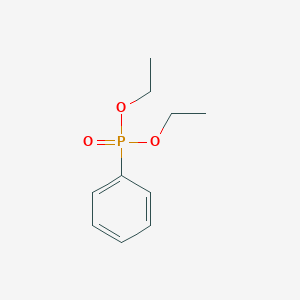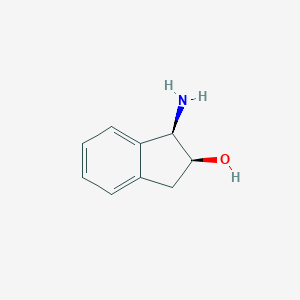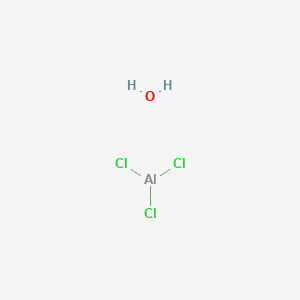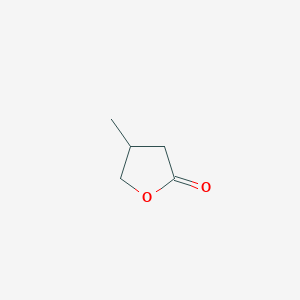
3-甲基丁酸内酯
描述
The provided papers do not directly discuss 3-Methylbutyrolactone; however, they do provide insights into related chemical compounds and reactions that can be tangentially related to the analysis of 3-Methylbutyrolactone. For instance, the first paper discusses a cathinone precursor, which is not directly related to 3-Methylbutyrolactone but provides context on the analysis of new psychoactive substances and their characterization using various analytical techniques .
Synthesis Analysis
The synthesis of related compounds can offer insights into potential methods for synthesizing 3-Methylbutyrolactone. For example, the first paper describes the synthesis of a cathinone precursor using standard and high-performance analytical techniques . Although this does not directly pertain to 3-Methylbutyrolactone, the methodologies used, such as gas chromatography-mass spectrometry and nuclear magnetic resonance, could be applicable in the synthesis analysis of 3-Methylbutyrolactone.
Molecular Structure Analysis
The papers provided do not specifically address the molecular structure of 3-Methylbutyrolactone. However, the analytical techniques mentioned in the first paper, such as nuclear magnetic resonance, including 1H and 13C spectra, are crucial for analyzing the molecular structure of chemical compounds . These techniques could be used to deduce the structure of 3-Methylbutyrolactone if applied.
Chemical Reactions Analysis
The third paper discusses the reactions of 3-acetyltropolone and its methyl ethers with hydrazine, leading to the formation of 1,8-dihydrocycloheptapyrazol-8-one derivatives . While this does not directly relate to 3-Methylbutyrolactone, it does provide an example of how specific chemical reactions are analyzed and characterized, which could be relevant when studying the reactivity of 3-Methylbutyrolactone.
Physical and Chemical Properties Analysis
The second paper provides information on the physical properties of copolymers synthesized from (R)-3-hydroxybutyric acid and epsilon-caprolactone . It discusses the thermal properties and molecular weights, which are aspects of the physical and chemical properties analysis. Although 3-Methylbutyrolactone is not mentioned, the techniques used, such as differential scanning calorimetry and NMR, could be relevant for analyzing its physical and chemical properties.
科学研究应用
抑制食欲效果和药代动力学
- 药代动力学特性:3-甲基丁酸内酯衍生物,特别是3-羧基-4-辛基-2-亚甲基丁酸内酯(C75),已被研究其抑制食欲的效果,这些效果独立于下丘脑脂肪酸合酶的抑制作用。这些效果归因于药代动力学特性,快速的食欲抑制在啮齿动物模型中观察到(Rohrbach et al., 2005)。
胃肠道运动
- 对胃排空和胃肠道传输的影响:3-甲基丁酸内酯的衍生物C75已被发现能延迟小鼠的胃排空并减少胃肠道传输,可能涉及马来酰辅酶A和胃饥饿素在这些过程中(Li et al., 2008)。
代谢产物功能
- 3-羟基丁酸作为调节分子:3-羟基丁酸,3-甲基丁酸内酯的代谢产物,具有多种作用,包括作为能源来源,在微生物中聚羟基丁酸合成的底物,以及在植物和动物中作为调节分子。它影响基因表达、脂质代谢、神经功能和代谢率(Mierziak et al., 2021)。
药代动力学与药效学的关系
- 代谢和对行为的影响:甲基酮,一种精神活性物质和3-甲基丁酸内酯的β-酮类似物,已被研究其药代动力学和对大鼠行为的影响,显示出与甲基酮及其代谢产物的血浆浓度相关的显著运动激活(Elmore et al., 2017)。
氧化应激和神经保护中的作用
- 抗氧化效应和神经保护:对线粒体复合物II抑制剂3-硝基丙酸的研究表明,类似3-甲基丁酸内酯的化合物可能在调节氧化应激方面发挥作用,并具有作为神经保护剂的潜力(La Fontaine et al., 2000)。
γ-戊内酯代谢
- γ-戊内酯作为γ-羟基丁酸的替代物:与3-甲基丁酸内酯相关的γ-戊内酯代谢为γ-羟基戊酸,其具有与γ-羟基丁酸类似的效果,使其成为毒理学研究的一个关注对象(Andresen-Streichert et al., 2013)。
其他相关研究
- 甲基酮的药代动力学:已在大鼠中研究了甲基酮及其代谢产物的药代动力学特性,突出了其快速吸收和对行为和体温的显著影响,强调了其作为精神活性物质的潜在风险(Štefková et al., 2017)。
- 猪中的3-甲基-甲卡宁酮:3-甲基-甲卡宁酮(3-MMC),一种合成卡宁酮类似物,已在猪中评估其药代动力学特性和对进食行为、体重增加和血清生物化学的影响,表明其对饲料摄入和体重有影响(Shimshoni et al., 2015)。
安全和危害
属性
IUPAC Name |
4-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZLTHLQMAFAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862733 | |
| Record name | 4-Methyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methylbutyrolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002167 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Methylbutyrolactone | |
CAS RN |
1679-49-8, 64190-48-3 | |
| Record name | β-Methyl-γ-butyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylbutyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Dihydro-4-methylfuran-2(3H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Furanone, dihydro-4-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-dihydro-4-methylfuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-methyloxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methylbutyrolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002167 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

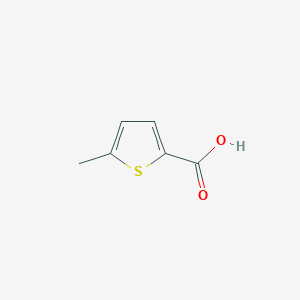
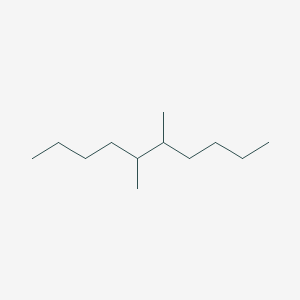
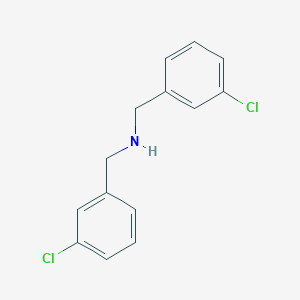
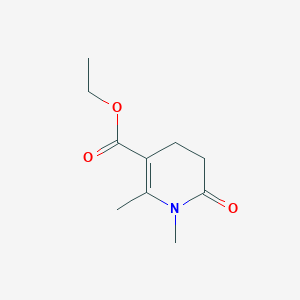
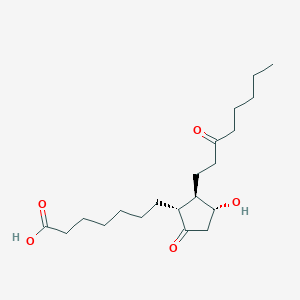
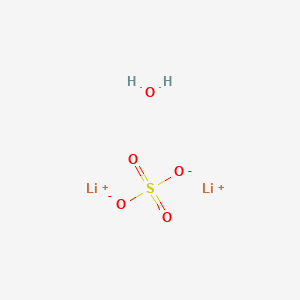


![Pyrazino[1,2-b:4,5-b']bis(indazole)-7,14-dione](/img/structure/B156311.png)
